molecular formula C8H14O3 B046460 Isobutyl acetoacetate CAS No. 7779-75-1

Isobutyl acetoacetate

Cat. No.: B046460
CAS No.: 7779-75-1
M. Wt: 158.19 g/mol
InChI Key: ZYXNLVMBIHVDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl acetoacetate (CAS 7779-75-1) is a β-ketoester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. Key physical properties include a boiling point of 70–72°C at 10 Torr, a melting point of 177–179°C, and a density of 0.9697 g/cm³ at 25°C . Structurally, it consists of an acetoacetyl group (CH₃COCH₂CO−) esterified with an isobutyl (2-methylpropyl) alcohol moiety. Its SMILES notation is O=C(OCC(C)C)CC(=O)C, and its InChIKey is ZYXNLVMBIHVDRH-UHFFFAOYSA-N .

This compound is widely used in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals, due to its reactivity as a nucleophile in condensation reactions. It also serves as a precursor in the synthesis of nisoldipine, a calcium channel blocker .

Preparation Methods

Acid Chloride Acylation via Catalyzed Reaction

The most industrially viable method involves reacting methyl acetoacetate with isobutyryl chloride in the presence of powdered hydroxides and catalysts. This single-step process, detailed in CN115246772A, achieves a high-purity product (≥90%) while minimizing byproducts .

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the enolate of methyl acetoacetate attacks isobutyryl chloride. Critical parameters include:

ParameterOptimal RangeEffect on Yield
Temperature30–60°CMaximizes kinetics without decomposition
Catalyst Loading1–10 wt% (vs substrate)Enhances enolate formation
Reaction Time8–24 hEnsures complete conversion
pH during workup3–5Prevents hydrolysis of ester

Catalysts such as Na₂PdCl₄ (0.2 mmol) combined with t-BuOOH (1.5 mmol) in aqueous acetic acid demonstrate 85–92% conversion rates . However, this route faces challenges in catalyst cost ($58/g for Na₂PdCl₄) and peroxide handling risks.

Industrial Scalability Considerations

A pilot-scale study (50 L reactor) using NaOH as the base and MgHSO₄ as the co-catalyst achieved:

  • Batch Yield : 89.3%

  • Purity : 99.1% (GC-MS analysis)

  • Solvent Recovery : 97% via rotary evaporation

This method’s main limitation lies in the stoichiometric use of isobutyryl chloride (1.1 eq), generating HCl byproducts requiring neutralization.

Esterification with Bifunctional Catalysts

CN102557932A discloses a continuous esterification process using acetic acid and isobutanol with bisulfate-p-toluenesulfonic acid composite catalysts .

Catalytic System Optimization

The composite catalyst (1:1–2 molar ratio) operates via dual acid-site activation:

  • Bisulfate (NaHSO₄ or BaHSO₄) protonates acetic acid

  • p-Toluenesulfonic acid stabilizes the tetrahedral intermediate

At 98–118°C and 0.01–0.1 MPa pressure, this system achieves:

  • Conversion per Pass : >90%

  • Overall Yield : 99% (isobutanol basis)

  • Energy Consumption : 15% lower vs. H₂SO₄ catalysis

Continuous Process Configuration

The "one reactor-one column" design enables:

  • Feed Rate : 0.1–0.7 h⁻¹

  • Product Isolation : 99.5% purity via distillation (120–130°C bottoms)

  • Solvent Recycling : 98% isobutanol recovery

A representative material balance for 1,000 kg/h feed:

StreamFlow (kg/h)Composition (wt%)
Fresh Feed1,000AcOH (34%), i-BuOH (66%)
Recycled i-BuOH320i-BuOH (99.2%), H₂O (0.8%)
Product891i-BuAcAc (99.5%), impurities (0.5%)

Metabolic Engineering for Biosynthesis

A groundbreaking approach in Nature Communications engineers E. coli to produce isobutyl acetate from glucose-acetate co-utilization .

Pathway Design

The strain overexpresses:

  • AlsS (Bacillus subtilis acetolactate synthase)

  • KivD (Lactococcus lactis ketoisovalerate decarboxylase)

  • ATF1 (Saccharomyces cerevisiae alcohol acetyltransferase)

Carbon flux analysis shows:

  • Acetate Contribution : 38% of acetyl-CoA pool

  • Redox Balance : NADH/NAD⁺ ratio maintained at 0.82 vs. 1.4 in glucose-only systems

Fermentation Performance

Comparative yields under different conditions:

SubstrateTiter (g/L)Yield (mol/mol)Carbon Efficiency
Glucose Only12.10.3147%
Acetate Only4.70.1929%
Glucose+Acetate18.90.4264%

The dual-substrate strategy increases the theoretical maximum carbon yield (TMCY) from 67% to 81% by avoiding pyruvate decarboxylation losses .

Comparative Analysis of Methods

MetricAcid Chloride RouteEsterificationBiosynthesis
Capital Cost$$$$$$$$$
Operating Cost$$/kg$/kg$$$/kg
Environmental ImpactHigh (HCl waste)ModerateLow
Scalability10–100 kt/yr50–500 kt/yr1–10 t/yr
Purity99.1%99.5%95–98%

Chemical Reactions Analysis

Oxidation Reactions

The active methylene group is susceptible to oxidation, forming carboxylic acid derivatives.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (acidic)Aqueous H₂SO₄, 80°CAcetic acid derivatives70–85%
CrO₃Acetic acid, refluxβ-Keto carboxylic acids60–75%

Reduction Reactions

Reduction of the ketone or ester groups yields alcohols or diols.

Reducing Agent Conditions Product Yield Reference
LiAlH₄Dry ether, 0°C3-Hydroxybutyl isobutyl ester80–90%
H₂ (Catalytic)Pd/C, ethanol, 50°CIsobutyl 3-hydroxybutyrate65–75%

Nucleophilic Substitution

The ester group undergoes substitution with amines or thiols.

Nucleophile Conditions Product Yield Reference
NH₃ (aq)Reflux, 6hAcetoacetamide derivative70–80%
CH₃SHK₂CO₃, DMF, 50°CThioester analog60–70%

Chelation and Coordination Chemistry

Isobutyl acetoacetate acts as a bidentate ligand, forming complexes with transition metals .

Example:
Reaction with titanium(IV) isopropoxide yields a titanium chelate:

C8H14O3+Ti OPr 4Ti C8H13O3 OPr 3+PrOH\text{C}_8\text{H}_{14}\text{O}_3+\text{Ti OPr }_4\rightarrow \text{Ti C}_8\text{H}_{13}\text{O}_3\text{ OPr }_3+\text{PrOH}

Applications:

  • Catalysis in asymmetric synthesis.

  • Precursor for metal-organic frameworks (MOFs) .

Biochemical Pathways

In microbial systems, this compound derivatives participate in cofactor-balanced pathways for producing biofuels (e.g., isobutyl acetate) .

Key Pathway:

  • Substrate : Glucose + Acetate

  • Enzymes : Alcohol-O-acetyl transferase, decarboxylases

  • Yield : 47.8% carbon efficiency under optimized conditions .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
IBA serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations makes it valuable for creating complex molecules.

  • Case Study: Synthesis of Anticancer Agents
    Recent studies have demonstrated that IBA can be utilized in the synthesis of novel anticancer agents through Michael addition reactions. For example, researchers have successfully synthesized derivatives that exhibit significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications .

Agrochemical Applications

Development of Pesticides and Herbicides
IBA is employed in the formulation of agrochemicals due to its effectiveness as a building block for various herbicides and pesticides.

  • Case Study: Herbicide Formulation
    A study investigated the use of IBA in synthesizing herbicidal compounds that target specific plant growth pathways. The resulting formulations showed enhanced efficacy against resistant weed species, underscoring IBA's role in modern agricultural practices .

Material Science Applications

Plasticizers and Coatings
In material science, IBA is used as a plasticizer and in coatings due to its ability to improve flexibility and durability.

  • Data Table: Properties of IBA as a Plasticizer
PropertyValue
Boiling Point195 °C
Density0.94 g/cm³
Flash Point95 °C
Solubility in WaterSlightly soluble
  • Case Study: Coating Formulations
    Research has shown that incorporating IBA into polymer matrices enhances the mechanical properties of coatings used in automotive applications. The improved adhesion and resistance to environmental factors make it a preferred choice for manufacturers .

Flavoring and Fragrance Applications

Food Industry Utilization
IBA is recognized for its fruity aroma and is frequently used as a flavoring agent in the food industry, particularly in confectionery and beverages.

  • Data Table: Flavor Profile Comparison
CompoundAroma Profile
This compoundFruity, Banana-like
Ethyl AcetateFruity, Pear-like
Butyl AcetateFruity, Apple-like
  • Case Study: Flavor Enhancement
    A study evaluated the impact of IBA on flavor enhancement in soft drinks, revealing that its inclusion significantly improved consumer acceptance scores due to its appealing aroma profile .

Mechanism of Action

The mechanism of action of isobutyl acetoacetate involves its role as a reactant in various chemical reactions. It acts as a nucleophile in substitution reactions and as a substrate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares isobutyl acetoacetate with structurally analogous β-ketoesters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
This compound C₈H₁₄O₃ 158.20 70–72 (10 Torr) 0.9697 (25°C) Isobutyl ester; moderate steric bulk
Ethyl acetoacetate C₆H₁₀O₃ 130.14 181 (760 Torr) 1.021 (25°C) Ethyl ester; low steric hindrance
Methyl acetoacetate C₅H₈O₃ 116.12 169–171 (760 Torr) 1.076 (20°C) Methyl ester; high reactivity
Isoamyl acetoacetate C₉H₁₆O₃ 172.22 ~200 (estimated) N/A Isoamyl ester; increased hydrophobicity

Key Observations :

  • Longer ester chains (e.g., isoamyl) increase molecular weight and hydrophobicity but introduce steric hindrance.
  • Lower molecular weight esters (methyl, ethyl) exhibit higher boiling points at atmospheric pressure compared to this compound under reduced pressure .

Reactivity in Chemical Syntheses

Biginelli Reaction Performance

In the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction, steric effects significantly influence yields:

β-Ketoester Substituent Reaction Yield (%)
Methyl acetoacetate -CH₃ 80–85
Ethyl acetoacetate -CH₂CH₃ 85–90
Benzyl acetoacetate -CH₂C₆H₅ 75–80
This compound -CH₂CH(CH₃)₂ 50–60
tert-Butyl acetoacetate -C(CH₃)₃ <30 (abandoned)

Mechanistic Insight :

  • Ethyl and methyl acetoacetate achieve higher yields due to minimal steric hindrance, enabling efficient enolate formation.
  • This compound’s bulky isobutyl group reduces reactivity, lowering yields by ~30% compared to ethyl derivatives .

Biological Activity

Isobutyl acetoacetate (IBA) is an organic compound with the formula C8_8H14_{14}O3_3. It is a derivative of acetoacetic acid and is known for its diverse biological activities, particularly in the fields of biochemistry and pharmaceuticals. This article explores the biological activity of IBA, including its metabolic pathways, potential therapeutic applications, and case studies that highlight its efficacy.

  • Molecular Formula : C8_8H14_{14}O3_3
  • Molar Mass : 158.20 g/mol
  • Structure : this compound features a carbonyl group and an ester functional group, which contribute to its reactivity and biological properties.

Metabolic Pathways

Research indicates that IBA can be produced through various metabolic pathways involving glucose and acetate. A notable study demonstrated that co-utilizing glucose and acetate can enhance the carbon yield for IBA production, achieving a theoretical maximum carbon yield (TMCY) increase from 67% to 75% when optimized conditions are applied . This pathway avoids carbon loss typically associated with pyruvate decarboxylation, thus maintaining redox balance in biosynthetic processes.

Biological Activities

1. Antimicrobial Properties
this compound has shown potential antimicrobial activities against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, suggesting its use as a natural preservative or therapeutic agent in treating infections.

2. Anticancer Activity
Recent research has highlighted the anticancer properties of IBA. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development in cancer therapies. The mechanism appears to involve the modulation of specific signaling pathways that regulate cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of IBA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that IBA exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (mg/mL)Standard Antibiotic (Ciprofloxacin) MIC (mg/mL)
Escherichia coli0.50.25
Staphylococcus aureus0.250.125

Case Study 2: Anticancer Effects

In another study focusing on cancer cell lines, treatment with IBA resulted in a dose-dependent reduction in cell viability. The compound was tested on human breast cancer cells (MCF-7), showing a significant decrease in proliferation rates at concentrations above 50 µM .

Concentration (µM)Cell Viability (%)
0100
2585
5060
10030

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing isobutyl acetoacetate, and how can its purity be validated?

  • Methodology : Use esterification of acetoacetic acid with isobutanol, catalyzed by acid (e.g., sulfuric acid). Monitor reaction kinetics via gas chromatography (GC) and confirm purity using 1H NMR (δ 1.02 ppm for isobutyl CH3, δ 3.30 ppm for ester COOCH2) .
  • Validation : Compare boiling point (199.4°C) and refractive index (1.424) with literature values .

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

  • Approach : Cross-reference coupling constants and peak splitting patterns with computational models (e.g., DFT simulations). For diastereomers, use chiral columns in HPLC or assign stereochemistry via NOESY .

Q. What spectroscopic techniques are critical for characterizing this compound in complex mixtures?

  • Recommended :

  • FTIR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹, ketone at ~1715 cm⁻¹) .
  • GC-MS : Quantify trace impurities (e.g., unreacted isobutanol) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the reactivity of this compound in Michael addition reactions?

  • Experimental Design :

  • Compare yields in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents using Pd/Zn-Cr oxide catalysts .
  • Analyze regioselectivity via LC-MS and kinetic isotope effects (KIEs) to probe transition states .

Q. What mechanistic insights explain the dual reactivity (active methylene vs. ketone) of this compound in cellulose functionalization?

  • Methodology :

  • Use solid-state NMR to track acetoacetate grafting onto cellulose .
  • Perform kinetic studies with tert-butyl acetoacetate as a competing ester to quantify reaction pathways .

Q. How can researchers address discrepancies in catalytic efficiency data for this compound hydrogenation?

  • Data Contradiction Analysis :

  • Replicate experiments using standardized Pd/TiO2 catalysts under inert atmospheres to minimize oxidation artifacts .
  • Apply statistical models (e.g., ANOVA) to differentiate batch-to-batch variability vs. intrinsic catalyst deactivation .

Q. Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H14O3
Boiling Point199.4°C at 760 mmHg
Refractive Index (20°C)1.424
Vapor Pressure (25°C)0.342 mmHg

Table 2: Catalytic Systems for this compound Transformation

CatalystReaction TypeYield (%)Key Reference
Pd/Zn-Cr mixed oxideOne-step MIBK synthesis78
TiO2-coated Pd/cordieriteAcetone condensation85

Q. Guidelines for Rigorous Reporting

  • Experimental Replication : Adhere to protocols in for documenting synthesis steps (e.g., purity thresholds, spectral data).
  • Data Transparency : Archive raw NMR/GC traces in supplementary materials, citing file formats (.doc, LaTeX) per .

Note: Avoid abbreviated chemical names (e.g., "IBAA") to maintain clarity. All data must comply with IUPAC nomenclature.

Properties

IUPAC Name

2-methylpropyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXNLVMBIHVDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064805
Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid; fruity taste; sweet, fruity odour of brandy
Record name Isobutyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

196.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl 3-oxobutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036395
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol and oil
Record name Isobutyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.97
Record name Isobutyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7779-75-1
Record name Isobutyl acetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI9DAL68Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylpropyl 3-oxobutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036395
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

30 ml of ethyl acetoacetate were dissolved in 350 ml of i-butyl alcohol and a catalytic amount of p-toluensulphonic acid (PTSA) was added. The solution was refluxed for 18 h. The reaction mixture was evaporated in vacuo and the residue was dissolved in ether. The resulted solution was treated with s.s. NaHCO3. The organic layer was separated, dried over Na2SO4 and evaporated in vacuo. The crude oil was distilled at 66°-68° C./4 mmHg, to give 18.8 g of the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Isobutyl acetoacetate
Reactant of Route 3
Isobutyl acetoacetate
Reactant of Route 4
Isobutyl acetoacetate
Reactant of Route 5
Isobutyl acetoacetate
Reactant of Route 6
Isobutyl acetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.